2-氨基-5-溴-4-叔丁基噻唑

概述

描述

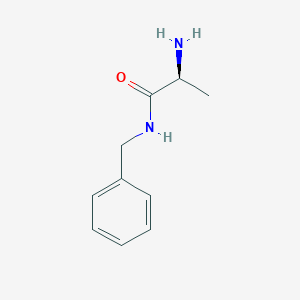

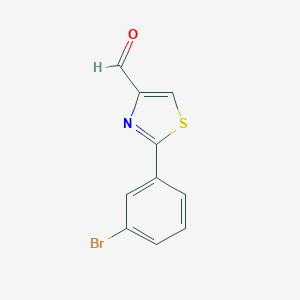

2-Amino-5-bromo-4-t-butylthiazole is a chemical compound with the molecular formula C7H11BrN2S . It has a molecular weight of 236.16 . This compound is not intended for human or veterinary use and is usually used for research purposes.

Molecular Structure Analysis

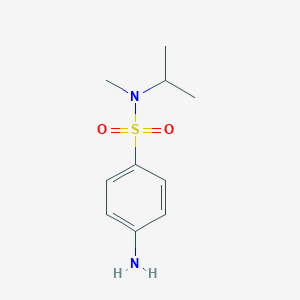

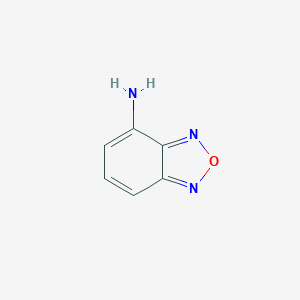

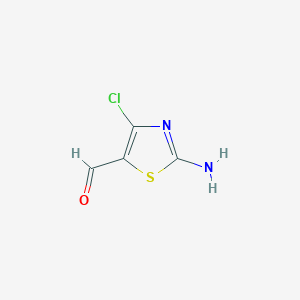

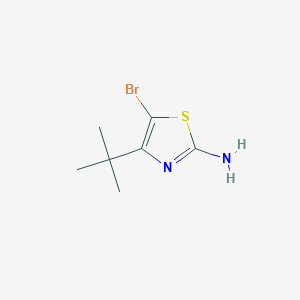

The molecular structure of 2-Amino-5-bromo-4-t-butylthiazole consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Attached to this ring are a bromine atom, an amino group (NH2), and a tert-butyl group (C(CH3)3) .Physical And Chemical Properties Analysis

2-Amino-5-bromo-4-t-butylthiazole has a molecular weight of 235.15 g/mol . It has a computed XLogP3-AA value of 3.3, which is a measure of its hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 233.98263 g/mol .作用机制

The mechanism of action of 2-Amino-5-bromo-4-t-butylthiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial, fungal, viral, and cancer cell growth and proliferation. 2-Amino-5-bromo-4-t-butylthiazole has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. 2-Amino-5-bromo-4-t-butylthiazole also inhibits the activity of fungal chitin synthase, which is involved in cell wall synthesis. Moreover, 2-Amino-5-bromo-4-t-butylthiazole has been shown to inhibit the activity of viral helicase and protease, which are essential for viral replication. Finally, 2-Amino-5-bromo-4-t-butylthiazole has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Biochemical and Physiological Effects:

2-Amino-5-bromo-4-t-butylthiazole has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been reported to have minimal effects on liver and kidney function, as well as on blood cell counts. Moreover, 2-Amino-5-bromo-4-t-butylthiazole has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life.

实验室实验的优点和局限性

2-Amino-5-bromo-4-t-butylthiazole has several advantages for lab experiments, including its potent biological activities, low toxicity profile, and good pharmacokinetic properties. However, 2-Amino-5-bromo-4-t-butylthiazole also has some limitations, including its relatively high cost and limited availability.

未来方向

2-Amino-5-bromo-4-t-butylthiazole has shown great potential as a lead compound for the development of new antibacterial, antifungal, antiviral, and anticancer agents. Future studies should focus on optimizing the chemical structure of 2-Amino-5-bromo-4-t-butylthiazole to improve its potency, selectivity, and pharmacokinetic properties. Moreover, further studies are needed to elucidate the mechanism of action of 2-Amino-5-bromo-4-t-butylthiazole and to identify its molecular targets. Finally, clinical studies are needed to evaluate the safety and efficacy of 2-Amino-5-bromo-4-t-butylthiazole in humans.

Conclusion:

2-Amino-5-bromo-4-t-butylthiazole is a promising compound with a wide range of biological activities. Its unique chemical structure and potent biological activities make it an attractive target for drug discovery and development. Further studies are needed to optimize its chemical structure, elucidate its mechanism of action, and evaluate its safety and efficacy in humans.

科学研究应用

抗癌活性

2-氨基-5-溴-4-叔丁基噻唑: 已被确定为开发具有潜在抗癌特性的化合物的关键支架。 它干扰细胞增殖途径的能力使其成为通往新型抗癌药物的合成途径的候选者 .

抗氧化特性

该化合物还表现出抗氧化能力,这对于保护细胞免受氧化应激至关重要。 研究表明,2-氨基噻唑的衍生物可以作为自由基清除剂,从而有助于它们的抗氧化活性 .

抗菌应用

2-氨基噻唑的结构基序,包括2-氨基-5-溴-4-叔丁基噻唑,已知具有抗菌特性。 这使其在合成可用于对抗耐药菌株的新型抗菌剂方面具有价值 .

抗炎用途

在抗炎药物领域,2-氨基噻唑衍生物因其有效性而受到关注。 噻唑环的取代,如在2-氨基-5-溴-4-叔丁基噻唑中所见,可以导致调节炎症反应的化合物 .

有机合成

2-氨基-5-溴-4-叔丁基噻唑: 作为有机合成的构建块。 它的反应性,特别是在取代反应中,允许创建具有各种功能应用的多种有机化合物 .

材料科学

最后,2-氨基-5-溴-4-叔丁基噻唑的独特特性在材料科学中得到应用。 将其掺入聚合物和其他材料中可以赋予其所需的特性,例如增加的耐久性或与光的特定相互作用 .

属性

IUPAC Name |

5-bromo-4-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2S/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKLPWWFGUPXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352554 | |

| Record name | 2-Amino-5-bromo-4-t-butylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82202-32-2 | |

| Record name | 5-Bromo-4-(1,1-dimethylethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82202-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-t-butylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)